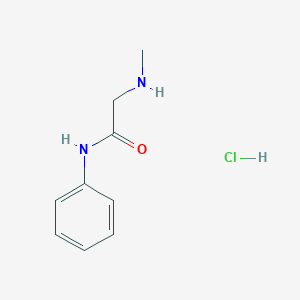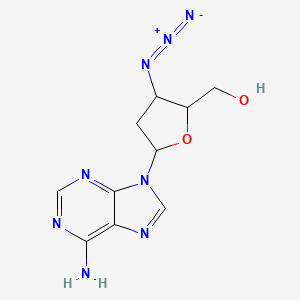
2,4-Dimethylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . It belongs to the class of organic compounds known as aminopyrimidines and derivatives, which are organic compounds containing an amino group attached to a pyrimidine ring .
Molecular Structure Analysis
The InChI code for 2,4-Dimethylpyrimidin-5-amine is 1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3 . The compound has a topological polar surface area of 51.8 Ų and contains 9 heavy atoms .Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidin-5-amine is a solid at room temperature . It has a molecular weight of 123.16 g/mol, and its exact mass is 123.079647300 g/mol . The compound has a topological polar surface area of 51.8 Ų .Wissenschaftliche Forschungsanwendungen
Application Summary
Pyrimidines, including derivatives like “2,4-Dimethylpyrimidin-5-amine”, have been found to have anti-inflammatory effects. This is due to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
The results show that a large number of pyrimidines exhibit potent anti-inflammatory effects. The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
2. Herbicide Formulations
Application Summary
“2,4-Dimethylpyrimidin-5-amine” could potentially be used in the formulation of herbicides. For instance, 2,4-D, a widely used herbicide for selective control of broadleaf weeds, is often formulated as an amine salt . The amine salt formulation renders the 2,4-D acid active ingredient water soluble .
Results or Outcomes
The results show that amine salt formulations of 2,4-D, such as dimethylamine, are widely used and considered stable .
3. Pharmacological Applications
Application Summary
Diazine alkaloids, which include pyrimidines, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, and antimicrobial effects .
Results or Outcomes
The results show that diazines, including pyrimidines, exhibit a wide range of pharmacological effects .
4. Anti-Tubercular Activities
Application Summary
2,4-Diaminopyrimidine core-based derivatives, which include “2,4-Dimethylpyrimidin-5-amine”, have been synthesized and evaluated for their anti-tubercular activities . These compounds have shown promising results against Mycobacterium tuberculosis .
Results or Outcomes
Among the synthesized compounds, some showed good anti-TB activity . In particular, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
5. Construction of Fused Pyrimidines
Application Summary
“2,4-Dimethylpyrimidin-5-amine” could potentially be used in the synthesis of fused pyrimidines . Fused pyrimidines are important structures in medicinal chemistry and have a wide range of pharmacological applications .
Results or Outcomes
The results show that o-aminopyrimidine aldehydes and o-aminopyrimidine ketones can be successfully used in the synthesis of fused pyrimidines .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2,4-Dimethylpyrimidin-5-amine are not available in the retrieved data, aminopyrimidines and derivatives are of interest in various fields of research due to their biological activity . They could potentially be used in the development of new pharmaceuticals and other products .
Eigenschaften
IUPAC Name |
2,4-dimethylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVCIOMQCBNRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553779 |
Source


|
| Record name | 2,4-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidin-5-amine | |
CAS RN |
35733-53-0 |
Source


|
| Record name | 2,4-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-5-pyrimidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
